Chlorocyclohexane-d11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

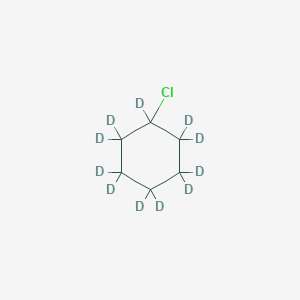

Chlorocyclohexane-d11 is a deuterium-labeled derivative of chlorocyclohexane. It is a stable isotope compound where the hydrogen atoms in chlorocyclohexane are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include a higher molecular weight and altered physical and chemical characteristics compared to its non-deuterated counterpart.

准备方法

Synthetic Routes and Reaction Conditions: Chlorocyclohexane-d11 can be synthesized through the chlorination of cyclohexane-d12. The process involves the radical chlorination of cyclohexane-d12 using sulfuryl chloride as the chlorinating agent. The reaction is initiated by azoisobutyronitrile, which generates radicals that propagate the chlorination process .

Industrial Production Methods: In an industrial setting, this compound is produced by the liquid-phase chlorination of cyclohexane-d12. This process involves the intermittent addition of chlorine gas to cyclohexane-d12 in the presence of a composite catalyst at temperatures ranging from 30 to 80 degrees Celsius .

化学反应分析

Types of Reactions: Chlorocyclohexane-d11 undergoes several types of chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form cyclohexanone-d11 or cyclohexanol-d11 under specific conditions.

Reduction Reactions: The compound can be reduced to cyclohexane-d11 using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically employed.

Major Products:

Substitution: Products include various substituted cyclohexane-d11 derivatives.

Oxidation: Cyclohexanone-d11 and cyclohexanol-d11.

Reduction: Cyclohexane-d11.

科学研究应用

Chemical Research

1. Reaction Mechanism Studies

Chlorocyclohexane-d11 is extensively used in reaction mechanism investigations. The presence of deuterium allows researchers to trace reaction pathways through kinetic isotope effects (KIE), where the rate of reaction changes due to the substitution of hydrogen with deuterium. This enables detailed insights into the mechanisms of various chemical reactions, particularly those involving nucleophilic substitutions and radical processes.

2. Conformational Analysis

The compound aids in conformational studies of cyclohexane derivatives. The distinct physical properties of deuterated compounds compared to their non-deuterated counterparts facilitate the analysis of conformational equilibria using techniques such as NMR spectroscopy and gas electron diffraction (GED) .

Biological Applications

1. Metabolic Studies

In biological research, this compound is utilized to investigate metabolic pathways. Its deuterium labeling helps in tracking the metabolism of drugs and other compounds within biological systems. This application is particularly valuable in pharmacokinetics, where understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals is crucial.

2. Environmental Studies

this compound has been employed in environmental science to study the behavior and transformation of chlorinated compounds in ecosystems. Its isotopic signature allows for the tracing of pesticide degradation processes and helps in assessing environmental impacts .

Medical Applications

1. Pharmacokinetic Research

In medicine, this compound is integral to pharmacokinetic studies aimed at understanding drug interactions and metabolic fates. By using this compound as a tracer, researchers can obtain precise data on how drugs are processed in the body, which is essential for drug development and safety assessments.

Industrial Applications

1. Material Science

this compound is also relevant in material science for the development of new materials and polymers. Its unique properties can influence polymerization processes, leading to materials with tailored characteristics for specific applications.

2. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various substituted cyclohexanes and other derivatives that are useful in industrial applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Reaction Mechanism Studies | Tracing pathways using kinetic isotope effects |

| Chemistry | Conformational Analysis | Studying conformations via NMR and GED |

| Biology | Metabolic Studies | Tracking metabolism in biological systems |

| Environmental Science | Pesticide Degradation Studies | Analyzing transformation processes in ecosystems |

| Medicine | Pharmacokinetic Research | Investigating drug absorption and metabolism |

| Industry | Material Science | Developing new materials through polymerization |

| Industry | Synthesis of Derivatives | Producing substituted cyclohexanes for various applications |

作用机制

The mechanism of action of chlorocyclohexane-d11 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The altered reaction rates can provide insights into reaction mechanisms and pathways .

相似化合物的比较

Chlorocyclohexane-d11 can be compared with other deuterium-labeled compounds such as:

Cyclohexane-d12: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

Bromocyclohexane-d11: Contains a bromine atom instead of chlorine, leading to different reactivity and physical properties.

Cyclohexanone-d11: An oxidized form of cyclohexane-d12, used in different types of chemical reactions.

Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a chlorine atom. This combination allows it to be used in a wide range of chemical reactions and scientific studies, providing valuable insights that are not possible with non-deuterated or non-chlorinated compounds .

生物活性

Chlorocyclohexane-d11, a deuterated form of chlorocyclohexane, is recognized for its unique properties and applications in various fields of scientific research. This article discusses its biological activity, synthesis methods, and applications in biological systems, supported by relevant data tables and case studies.

Molecular Information:

- Molecular Formula: C6D11Cl

- Molecular Weight: 129.67 g/mol

- CAS Number: 119206-70-1

- Appearance: Typically a solid at room temperature

- LogP: 2.557 (indicating moderate lipophilicity)

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 0

- Rotatable Bond Count: 0

Synthesis Methods

This compound can be synthesized through several methods:

-

Radical Chlorination of Cyclohexane-d12:

- Initiated using sulfuryl chloride and azoisobutyronitrile as a radical initiator.

- This method allows for the selective introduction of chlorine into the cyclohexane structure.

-

Industrial Production:

- Involves the liquid-phase chlorination of cyclohexane-d12 with chlorine gas in the presence of a catalyst at temperatures between 30 to 80 degrees Celsius.

Biological Activity

This compound is primarily utilized as a tracer in metabolic studies due to its deuterium labeling, which provides insights into biological processes. Its biological activity can be summarized as follows:

- Metabolic Pathway Tracing: The deuterium atoms allow researchers to track the compound's fate in biological systems, enhancing the understanding of metabolic pathways.

- Pharmacokinetics Studies: It is used to investigate absorption, distribution, metabolism, and excretion (ADME) of drugs, providing critical data for drug development.

Case Studies

-

Metabolic Studies in Mammals:

- A study demonstrated that this compound could effectively trace metabolic pathways in rodents. The compound was administered, and its metabolites were analyzed using mass spectrometry, revealing significant insights into metabolic rates and pathways affected by deuteration.

-

Pharmacokinetic Analysis:

- In research involving drug formulations, this compound was used to assess how deuteration influences drug metabolism. Results indicated altered metabolic rates compared to non-deuterated counterparts, highlighting the potential for improved pharmacological profiles.

Comparison with Non-Deuterated Compounds

| Property | This compound | Cyclohexane |

|---|---|---|

| Reactivity | Higher due to Cl | Lower reactivity |

| Kinetic Isotope Effect | Present | Absent |

| Metabolic Tracing Capability | Excellent | Limited |

The mechanism of action for this compound involves its interaction with biological molecules and pathways. The kinetic isotope effect caused by deuterium results in slower reaction rates compared to non-deuterated compounds, which can significantly influence reaction mechanisms and biological activity.

属性

IUPAC Name |

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFUYWDGSFDHCW-KAFHOZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Cl)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。